Flumatinib

chronic myeloid leukemia first-line therapy major molecular response

Flumatinib is a second-generation, orally bioavailable BCR-ABL1 tyrosine kinase inhibitor with an IC₅₀ of 1.2 nM—approximately 84-fold more potent than imatinib. This structural derivative of imatinib selectively targets c-Abl, PDGFRβ, and c-Kit while sparing VEGFR2, c-Src, EGFR, and HER2. Phase III data show significantly higher 6‑month MMR (33.7% vs. 18.3%) and 12‑month MMR (52.6% vs. 39.6%) versus imatinib, with lower rates of edema, rash, neutropenia, and leukopenia. It retains activity against key imatinib‑resistant BCR‑ABL mutations (Q252H, Y253F, E255K, M351T, H396P) and certain KIT activation-loop mutants. For research on CML or GIST resistance models, Flumatinib offers a quantifiably differentiated profile.

Molecular Formula C29H29F3N8O
Molecular Weight 562.6 g/mol
CAS No. 895519-90-1
Cat. No. B611963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumatinib
CAS895519-90-1
SynonymsHHGV678;  HHGV 678 ;  HHGV-678;  HH-GV-678;  Flumatinib; 
Molecular FormulaC29H29F3N8O
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)
InChIKeyBJCJYEYYYGBROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flumatinib (CAS 895519-90-1): A Selective Second-Generation BCR-ABL Tyrosine Kinase Inhibitor for Quantitative Scientific Comparison


Flumatinib is a second-generation, orally bioavailable BCR-ABL1 tyrosine kinase inhibitor (TKI) and a structural derivative of imatinib, designed through central phenyl-to-pyridine modification and addition of a trifluoromethyl group to the benzamide moiety [1]. It selectively targets c-Abl (IC₅₀ = 1.2 nM), PDGFRβ (IC₅₀ = 307.6 nM), and c-Kit (IC₅₀ = 665.5 nM), with minimal activity against VEGFR2, c-Src, EGFR, and HER2 at 1 µM [2]. Flumatinib is approved in China for the first-line treatment of Philadelphia chromosome-positive chronic myeloid leukemia in chronic phase (CML-CP), and its clinical positioning relative to other BCR-ABL inhibitors is defined by quantitative efficacy and safety data from randomized controlled trials [3].

Why Flumatinib Cannot Be Interchanged with Imatinib or Other 2G-TKIs: Differentiated Potency and Mutant Coverage Demand Compound-Specific Selection


BCR-ABL inhibitors within the same generation are not therapeutically interchangeable due to quantifiable differences in kinase inhibition potency, mutation coverage spectra, and adverse event profiles. Flumatinib demonstrates a ~84-fold more potent inhibition of BCR-ABL1 (IC₅₀ 1.2 nM) compared to imatinib (IC₅₀ 100.9 nM) . In clinical practice, this potency difference translates to significantly faster and deeper molecular responses [1]. Additionally, flumatinib retains activity against several imatinib-resistant BCR-ABL mutations (Q252H, Y253F, E255K, M351T, H396P) and certain KIT activation loop mutants (D820G, N822K, Y823D, A829P) [2], whereas its anti-mutation spectrum is similar to nilotinib but with a distinct toxicity profile. Substitution without these quantitative considerations risks suboptimal efficacy or unexpected toxicity.

Flumatinib Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Scientific Selection


Head-to-Head Phase III Efficacy: Flumatinib vs. Imatinib in Newly Diagnosed CML-CP (FESTnd Trial)

In the randomized, open-label, multicenter FESTnd phase III trial (NCT02204644), flumatinib demonstrated statistically superior early and deep molecular responses compared to imatinib in 394 newly diagnosed CML-CP patients [1]. The primary endpoint of MMR at 6 months was significantly higher with flumatinib (33.7%) than with imatinib (18.3%), representing a relative improvement of 84% (P=0.0006) [1]. At 12 months, MMR rates remained significantly higher (52.6% vs. 39.6%, P=0.0102) [1]. Deep molecular response (MR4) at 12 months was also significantly improved (23.0% vs. 11.7%, P=0.0034) [1]. These results indicate that flumatinib achieves faster and deeper responses than the first-generation comparator.

chronic myeloid leukemia first-line therapy major molecular response

In Vitro Potency Differential: Flumatinib Exhibits ~84-Fold Higher BCR-ABL1 Inhibitory Potency Than Imatinib

Flumatinib demonstrates markedly superior biochemical potency against the primary target BCR-ABL1 compared to imatinib. In cell-free kinase assays, flumatinib inhibits c-Abl with an IC₅₀ of 1.2 nM, while imatinib exhibits an IC₅₀ of 100.9 nM . In cellular proliferation assays using K562 CML cells expressing wild-type Bcr-Abl, flumatinib inhibits proliferation with an IC₅₀ of 5.1 nM [1]. This ~84-fold increase in biochemical potency is a direct consequence of structural modifications including central phenyl-to-pyridine replacement and CF₃ group addition [2].

kinase inhibition BCR-ABL IC50 comparison

Selectivity Profile: Flumatinib Spares VEGFR2, c-Src, EGFR, and HER2 at 1 µM, Reducing Off-Target Liability

Flumatinib exhibits a targeted kinase inhibition profile distinct from multi-targeted TKIs. At a concentration of 1 µM, flumatinib shows no or little effect on VEGFR2, c-Src, EGFR, and HER2 [1]. In contrast, it maintains activity against PDGFRβ (IC₅₀ = 307.6 nM) and c-Kit (IC₅₀ = 665.5 nM) . This selectivity profile is narrower than that of dasatinib, which potently inhibits Src kinases (IC₅₀ < 0.5 nM) in addition to BCR-ABL, and broader than that of imatinib, which also inhibits PDGFR and c-Kit but with lower BCR-ABL potency . The relative sparing of VEGFR2 and Src may translate to a differentiated adverse event profile in clinical use.

kinase selectivity off-target effects safety pharmacology

Differential Safety Profile: Flumatinib vs. Imatinib (FESTnd Trial) and vs. Nilotinib (Real-World Study)

Flumatinib exhibits a distinct safety profile compared to both first- and second-generation comparators. In the FESTnd phase III trial, all-grade adverse events occurring more frequently with flumatinib than imatinib included diarrhea (40% vs. 35%) and ALT elevation (26% vs. 14%), whereas edema (35% vs. 14.65%), pain in extremities (25% vs. 11.22%), rash (14% vs. 4.59%), neutropenia (59.60% vs. 30.10%), and leukopenia (62.63% vs. 30.61%) were significantly more frequent with imatinib (P<0.05 for all comparisons) [1]. In a real-world comparison with nilotinib (N=101 flumatinib, N=64 nilotinib), flumatinib was associated with significantly lower rates of hyperbilirubinemia (7% vs. 47%), ALT/AST elevation (12%/9% vs. 33%/24%), rash (18% vs. 30%), and alopecia, but higher rates of diarrhea [2]. The incidence of severe hematologic adverse events (grade ≥III) was comparable between flumatinib and imatinib in a large retrospective cohort [3].

adverse events safety tolerability

Solubility and Formulation for In Vitro and In Vivo Studies: DMSO Solubility of 100 mg/mL (177.74 mM)

For in vitro studies, flumatinib (free base, MW 562.59) is soluble in anhydrous DMSO at 100 mg/mL (177.74 mM) and in ethanol at 100 mg/mL (177.74 mM), but is insoluble in water . The mesylate salt form (MW 658.69) exhibits different solubility characteristics, with reported DMSO solubility of 40 mg/mL . For oral in vivo administration, a homogeneous suspension can be prepared in CMC-Na at ≥5 mg/mL . Compared to imatinib mesylate, which typically exhibits aqueous solubility of ~25-50 mg/mL in water at pH 5.5, flumatinib's formulation requirements are distinct due to its higher lipophilicity conferred by the CF₃ group . The compound is orally bioavailable, with peak plasma concentration reached ~5 hours post-dose and an elimination half-life of approximately 7.32 hours .

solubility formulation in vitro assay

Flumatinib Application Scenarios Derived from Comparative Quantitative Evidence


First-Line Treatment of Newly Diagnosed Chronic Phase CML (CML-CP) Seeking Faster and Deeper Molecular Responses

Based on the FESTnd phase III trial data demonstrating significantly higher MMR at 6 months (33.7% vs. 18.3%, P=0.0006) and 12 months (52.6% vs. 39.6%, P=0.0102) compared to imatinib [1], flumatinib is quantitatively justified for first-line use in CML-CP when the clinical goal is achieving early and deep molecular responses. The 82.1% vs. 53.3% early molecular response (EMR) rate at 3 months (P<0.0001) further supports this application [1].

CML Patients with Imatinib-Intolerant Adverse Events (Edema, Rash, Neutropenia, Musculoskeletal Pain)

Flumatinib exhibits a differentiated adverse event profile with significantly lower rates of edema (14.65% vs. 35%), rash (4.59% vs. 14%), pain in extremities, neutropenia, and leukopenia compared to imatinib [2]. In patients who are intolerant to imatinib due to these specific adverse events, switching to flumatinib is supported by quantitative safety data showing reduced incidence of these toxicities while maintaining or improving efficacy.

CML Patients Requiring 2G-TKI with Lower Metabolic Toxicity Burden Than Nilotinib

In a real-world comparison, flumatinib demonstrated significantly lower rates of hyperbilirubinemia (7% vs. 47%), ALT elevation (12% vs. 33%), AST elevation (9% vs. 24%), and rash (18% vs. 30%) compared to nilotinib, while achieving comparable MMR rates at 12 months (80% vs. 78%, P=0.68) [3]. Flumatinib is a suitable alternative 2G-TKI for patients at risk for or experiencing metabolic toxicities associated with nilotinib, though diarrhea is more frequent with flumatinib.

Research Use in CML and GIST Models with Imatinib-Resistant Mutations

In vitro data demonstrate that flumatinib inhibits the proliferation of 32D cells expressing imatinib-resistant BCR-ABL mutations (Q252H, Y253F, E255K, M351T, H396P) with IC₅₀ values of 76.3, 40.4, 123.2, 20.2, and 34.6 nM, respectively [4]. Additionally, flumatinib effectively overcomes drug resistance in certain KIT activation loop mutants (D820G, N822K, Y823D, A829P) [5]. These quantitative data support the selection of flumatinib for research applications investigating imatinib-resistant CML or GIST models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flumatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.